(S)-tert-Butyl2-(methoxymethyl)pyrrolidine-1-carboxylate

Pharmaceutical Intermediates Chiral Building Blocks Quality Control

Sourcing chiral pyrrolidine building blocks with reliable stereochemical integrity is critical for asymmetric synthesis. This (S)-configured Boc-protected 2-methoxymethylpyrrolidine (CAS 916049-16-6) addresses that exact need. - Defined (S)-stereochemistry supports asymmetric induction in chiral auxiliary applications and preserves biological target interactions in pharmaceutical intermediates. - Boc protection enables straightforward deprotection to the free amine for use as a proline-based organocatalyst in aldol, Mannich, and Michael reactions. - Supplied at ≥98% purity with unambiguous CAS registration (916049-16-6), ensuring reproducible results in medicinal chemistry and neurological drug-target R&D programs.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B11763677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl2-(methoxymethyl)pyrrolidine-1-carboxylate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1COC
InChIInChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(12)8-14-4/h9H,5-8H2,1-4H3/t9-/m0/s1
InChIKeyVVYBFIUFTNNVHS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate: Chiral Pyrrolidine Building Block


(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 916049-16-6, C11H21NO3) is a chiral Boc-protected pyrrolidine derivative bearing a 2-methoxymethyl substituent [1]. Commercial suppliers offer this compound at 95–98% purity for research and development use in pharmaceutical synthesis and medicinal chemistry applications .

Chiral Scaffold
(S)-2-methoxymethyl pyrrolidine core for asymmetric synthesis applications.
Protecting Group
Boc-protected nitrogen enables orthogonal deprotection in multi-step routes.
Procurement Grade
Research-grade chiral building block with defined chemical identity for R&D use.

Why Substitution Fails: Stereochemical Requirements


The (S)-configured 2-methoxymethyl substituent constitutes a defined stereochemical element essential for asymmetric induction in chiral auxiliary applications and for preserving biological target interactions in pharmaceutical intermediates. Substitution with alternative regioisomers (e.g., 3-methoxymethyl analogs), achiral variants, or differing protecting groups would alter or eliminate the compound's specific stereoelectronic and protective properties, potentially compromising synthetic outcomes [1]. Notably, direct quantitative comparison data for this compound against specific analogs is absent from publicly available sources; therefore, procurement decisions must rely on chiral identity verification and supplier purity specifications.

Regioisomer 3-methoxymethyl substitution may alter steric and chelation properties compared to 2-substituted scaffold.
Stereochemistry (R)-enantiomer or racemate may compromise asymmetric induction and target interactions.
Protecting Group Alternative N-protecting groups (Cbz, Fmoc) change deprotection orthogonality and stability.

Quantitative Differentiation Evidence


Commercial Purity Specification

Commercial suppliers specify a minimum purity of 95% for this compound, establishing a baseline procurement quality threshold for research applications .

Purity Specification
Specification review
95% minimum purity
Establishes baseline procurement quality threshold for research applications.
Supplier COA; analytical method unspecified.
Pharmaceutical Intermediates Chiral Building Blocks Quality Control

Regioisomeric Substitution Comparison

The 2-position methoxymethyl substitution in the target compound differs from the 3-methoxymethyl regioisomer (tert-butyl 3-(methoxymethyl)pyrrolidine-1-carboxylate, CAS 146257-05-8) [1]. The 2-substitution positions the methoxymethyl group adjacent to the nitrogen, a spatial arrangement that may influence chelation properties and steric environments in asymmetric transformations compared to 3-substituted analogs, though direct comparative experimental data are not available.

Regioisomeric Comparison
Structural context
2-methoxymethyl vs 3-methoxymethyl
2-substituted (target) vs 3-substituted regioisomer
Confirms the specific 2-substituted scaffold required for steric/electronic control.
No quantitative functional comparison data available.
Structure-Activity Relationship Regioisomer Comparison Medicinal Chemistry

Absence of Comparative Data

A comprehensive search of public literature, patents, and authoritative databases found no direct head-to-head comparisons or cross-study comparable data quantifying differences between this compound and its closest analogs regarding biological activity, chemical stability, solubility, or synthetic yield. Available information consists of basic chemical properties, supplier purity claims, and class-level references to applications of similar chiral pyrrolidine building blocks, none of which meet the threshold for core differentiation evidence.

Comparative Data Gap
Data to verify
No direct head-to-head comparisons found
Procurement decisions may require in-house comparative evaluation.
Literature and database search; class-level references only.
Evidence Gaps Comparative Analysis Procurement Due Diligence

Procurement-Relevant Application Scenarios


Asymmetric Synthesis of Pharmaceutical Intermediates

The (S)-configured 2-methoxymethyl pyrrolidine scaffold with Boc protection provides a chiral framework useful for the construction of complex pharmaceutical intermediates where defined stereochemistry is required [1].

Organocatalysts & Chiral Auxiliaries Precursor

Related 2-methoxymethylpyrrolidine derivatives are employed as proline-based organocatalysts in aldol, Mannich, and Michael reactions ; the Boc-protected form may serve as a protected precursor for generating the free amine catalyst after deprotection.

Intermediate for CNS-Targeted Molecules

2-Methoxymethylpyrrolidine derivatives are utilized as intermediates in synthesizing pharmaceuticals targeting neurological disorders , where the chiral pyrrolidine core contributes to drug-receptor interactions.

Quality-Controlled R&D Procurement

Supplied at 95–98% purity , this compound meets quality requirements for academic and industrial research and development programs, with specified CAS registration (916049-16-6) ensuring unambiguous chemical identity [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis research
(S)-2-methoxymethyl chiral pyrrolidine scaffold with Boc protection
Stereochemical outcome and synthetic yield
Organocatalyst precursor studies
Protected amine precursor for in situ catalyst generation
Deprotection efficiency and catalyst performance
Neuroscience research intermediate
Chiral 2-methoxymethyl pyrrolidine core for receptor-targeted compounds
Receptor binding assay context
Quality-controlled R&D procurement
CAS-registered identity and defined purity specification
COA and chiral identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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